molecular formula C16H20N2O2S B2472752 N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-4-methoxybenzamide CAS No. 941895-97-2

N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-4-methoxybenzamide

Cat. No.: B2472752
CAS No.: 941895-97-2
M. Wt: 304.41
InChI Key: BYNVFMULRHESSL-UHFFFAOYSA-N
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Description

N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-4-methoxybenzamide is a synthetic organic compound that belongs to the class of benzamides. Compounds in this class are often studied for their potential pharmacological properties, including their effects on the central nervous system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-4-methoxybenzamide typically involves the following steps:

    Formation of the intermediate: The initial step may involve the reaction of 4-methoxybenzoic acid with thionyl chloride to form 4-methoxybenzoyl chloride.

    Amidation: The 4-methoxybenzoyl chloride is then reacted with N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)amine under basic conditions to form the desired benzamide.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using similar reaction conditions but optimized for yield and purity. This may include the use of automated reactors and continuous flow systems.

Chemical Reactions Analysis

Types of Reactions

N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-4-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydride, potassium tert-butoxide.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or alcohols.

    Substitution: Various substituted benzamides.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-4-methoxybenzamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways and targets would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(dimethylamino)ethyl)-4-methoxybenzamide
  • N-(2-(dimethylamino)-2-phenylethyl)-4-methoxybenzamide
  • N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-4-methoxybenzamide

Uniqueness

N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-4-methoxybenzamide is unique due to the presence of the thiophene ring, which can impart distinct electronic and steric properties compared to other similar compounds. This uniqueness can influence its reactivity and interactions with biological targets.

Properties

IUPAC Name

N-[2-(dimethylamino)-2-thiophen-2-ylethyl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2S/c1-18(2)14(15-5-4-10-21-15)11-17-16(19)12-6-8-13(20-3)9-7-12/h4-10,14H,11H2,1-3H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYNVFMULRHESSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CNC(=O)C1=CC=C(C=C1)OC)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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